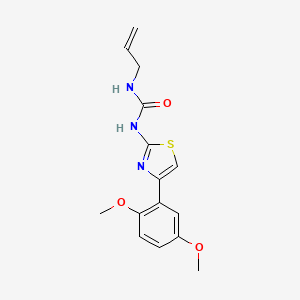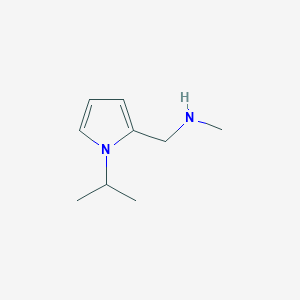
4-Ethoxy-3-methoxybenzaldehyde oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxy-3-methoxybenzaldehyde oxime is a synthetic compound with potential applications in various fields of research and industry. It is a derivative of vanillin . The compound is a white to light yellow powder or crystalline material .
Synthesis Analysis
The synthesis of 3-Ethoxy-4-methoxybenzaldehyde, a similar compound, involves the Perkin condensation of 3,4,5-trimethoxyphenylacetic acid and 3-hydroxy-4-methoxybenzaldehyde followed by decarboxylation of the cinnamic acid intermediate using copper and quinoline . Another method involves dissolving sodium hydroxide in water, adding isovanillin, tetrabutylammonium fluoride, and ethyl bromide, and stirring the reaction at 25°C for 4 hours .Molecular Structure Analysis
The molecular formula of 4-Ethoxy-3-methoxybenzaldehyde oxime is C10H13NO3. The InChI code is 1S/C10H13NO3/c1-3-14-10-6-8(7-11-12)4-5-9(10)13-2/h4-6H,3,7H2,1-2H3 .Physical And Chemical Properties Analysis
The melting point of 3-Ethoxy-4-methoxybenzaldehyde oxime is 98 °C and the predicted boiling point is 298.5±30.0 °C. The predicted density is 1.09±0.1 g/cm3 . It is soluble in methanol .Applications De Recherche Scientifique
Crystal Structure Analysis
The crystal structures of several methoxybenzaldehyde oxime derivatives, including 2-methoxybenzaldehyde oxime and others, have been thoroughly studied. These compounds exhibit different conformations and hydrogen-bonding patterns, which are significant in understanding their intermolecular interactions and chemical properties (Gomes et al., 2018).
Vibrational Dynamics
Insights into the vibrational dynamics of 4-ethoxybenzaldehyde, along with other related compounds, were obtained through inelastic neutron scattering (INS) spectroscopy combined with periodic DFT calculations. The study provided a detailed understanding of the vibrational modes and the potential energy barriers involved in molecular rotations (Ribeiro-Claro et al., 2021).
Chemical Synthesis and Modifications
4-Ethoxy-3-methoxybenzaldehyde oxime has been involved in chemical synthesis processes. One example includes its use in the demethylation process to produce 4-hydroxy-3-ethoxybenzaldehyde. This chemical modification process is critical for generating specific compounds required in various research and industrial applications (Ireland & Walba, 2003).
Interaction with Molybdenum(VI) Complex
A study explored the reaction between 2-hydroxy-3-methoxybenzaldehyde and other compounds to produce a molybdenum(VI) complex. This complex, when encapsulated in zeolite Y, demonstrated significant catalytic activity and stability, indicating potential applications in oxidation processes (Ghorbanloo & Maleki Alamooti, 2017).
Safety And Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is air sensitive and should be stored in a tightly sealed container, away from oxidizing agents and air .
Propriétés
IUPAC Name |
(NE)-N-[(4-ethoxy-3-methoxyphenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-3-14-9-5-4-8(7-11-12)6-10(9)13-2/h4-7,12H,3H2,1-2H3/b11-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMUTXONCNANTKW-YRNVUSSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=NO)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=N/O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxy-3-methoxybenzaldehyde oxime | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

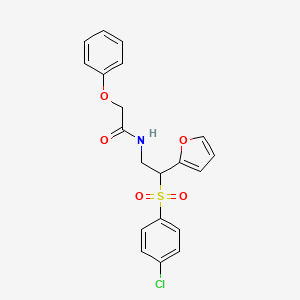
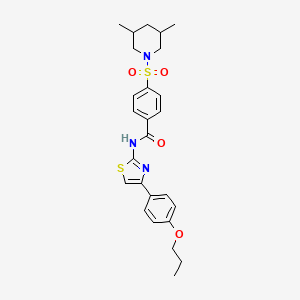
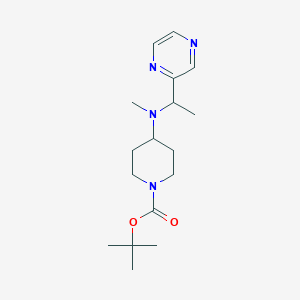
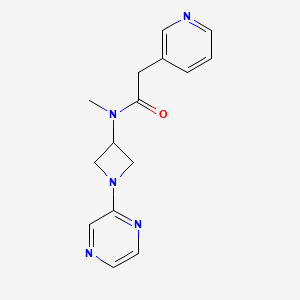
![2-{[(2-Ethoxybenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2442494.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2442495.png)
![4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide](/img/structure/B2442498.png)
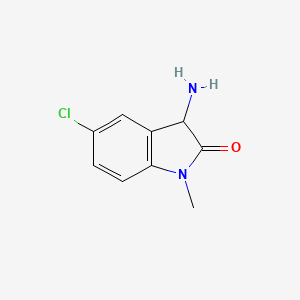
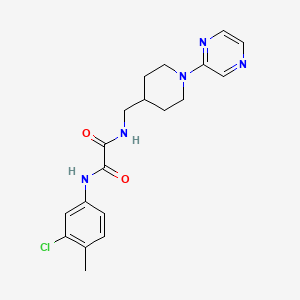
![Ethyl 3-[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridylthio]propanoate](/img/structure/B2442503.png)
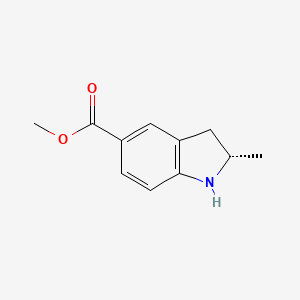
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2442505.png)
